5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

Physicochemical profiling Lipophilicity Medicinal chemistry

5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (CAS 792940-78-4) is a synthetic dual-heterocycle hybrid compound (C₁₂H₉ClN₄OS₂, MW 324.81 g/mol) that covalently links a 2-(4-chlorophenyl)-1,3-oxazole moiety to a 1,3,4-thiadiazol-2-amine core via a thioether (-S-CH₂-) bridge. The compound is classified as a research biochemical supplied under the ChemCruz® brand by Santa Cruz Biotechnology (catalog sc-323313) and is additionally available from Fluorochem (ref.

Molecular Formula C12H9ClN4OS2
Molecular Weight 324.8
CAS No. 792940-78-4
Cat. No. B2435759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine
CAS792940-78-4
Molecular FormulaC12H9ClN4OS2
Molecular Weight324.8
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CO2)CSC3=NN=C(S3)N)Cl
InChIInChI=1S/C12H9ClN4OS2/c13-8-3-1-7(2-4-8)10-15-9(5-18-10)6-19-12-17-16-11(14)20-12/h1-5H,6H2,(H2,14,16)
InChIKeyMBBRCWANRJMRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (CAS 792940-78-4): Structural Identity and Procurement Baseline


5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (CAS 792940-78-4) is a synthetic dual-heterocycle hybrid compound (C₁₂H₉ClN₄OS₂, MW 324.81 g/mol) that covalently links a 2-(4-chlorophenyl)-1,3-oxazole moiety to a 1,3,4-thiadiazol-2-amine core via a thioether (-S-CH₂-) bridge [1]. The compound is classified as a research biochemical supplied under the ChemCruz® brand by Santa Cruz Biotechnology (catalog sc-323313) and is additionally available from Fluorochem (ref. 10-F369321), Chemscene (cat. CS-0317167, purity ≥97%), and Leyan (purity 97%) . According to the ZINC database (ZINC4338864), this compound has a calculated logP of 2.8, a topological polar surface area (tPSA) of 60 Ų, zero hydrogen-bond donors, and seven hydrogen-bond acceptors; it is not reported in any ChEMBL publications and has no known bioactivity data [1]. This compound is sold exclusively for research purposes and is not intended for diagnostic or therapeutic use .

Why In-Class Substitution Fails for 5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (792940-78-4)


Compounds within the 1,3,4-thiadiazol-2-amine class cannot be treated as interchangeable procurement decisions because the specific combination of (i) a 4-chlorophenyl-substituted oxazole, (ii) a thioether methylene linker, and (iii) a free 2-amine on the thiadiazole ring creates a unique pharmacophoric topology with physicochemical properties that diverge from the closest structural analogs. The thiophene analog (CAS 924205-97-0), which replaces the 4-chlorophenyl group with a thiophen-2-yl moiety, exhibits a different molecular formula (C₁₀H₈N₄OS₃ vs. C₁₂H₉ClN₄OS₂) and a lower molecular weight (296.4 vs. 324.8 g/mol), altering lipophilicity and electronic character . Directly linked oxazole-thiadiazole hybrids lacking the thioether spacer (e.g., 5-(1,3-oxazol-2-yl)-1,3,4-thiadiazol-2-amine) eliminate the conformational freedom and the metabolically labile sulfide junction that may influence target engagement . Furthermore, the 1,3,4-thiadiazole core has been demonstrated in multiple comparative studies to confer stronger cytotoxic activity than its 1,3,4-oxadiazole bioisostere across several cancer cell lines, meaning that substituting the sulfur-containing heterocycle with an oxygen analog can result in a measurable loss of potency [1]. These structural distinctions directly impact experimental reproducibility and data comparability across studies, making compound-specific selection essential rather than generic substitution.

Quantitative Differentiation Evidence for 5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (792940-78-4) Against Comparators


Physicochemical Differentiation: logP and tPSA of the 4-Chlorophenyl-Oxazole-Thiadiazole Hybrid vs. Thiophene Analog

The target compound (792940-78-4) possesses a calculated logP of 2.8 and a tPSA of 60 Ų, as recorded in the ZINC database [1]. In contrast, its closest structural analog, 5-(((2-(thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine (CAS 924205-97-0), has a lower molecular weight (296.39 g/mol vs. 324.81 g/mol) and lacks the chlorine atom, which reduces both lipophilicity and the potential for halogen bonding interactions. The 4-chlorophenyl substituent in the target compound contributes an additional ~28 Da of mass and markedly different electronic distribution compared to the electron-rich thiophene ring, impacting membrane permeability and protein-binding potential [1].

Physicochemical profiling Lipophilicity Medicinal chemistry

Class-Level Cytotoxic Potency: 1,3,4-Thiadiazole Core vs. 1,3,4-Oxadiazole Bioisostere in Cancer Cell Lines

A systematic comparative review by El-Masry et al. (2022) established that 1,3,4-thiadiazole derivatives consistently exhibit stronger cytotoxicity compared to their 1,3,4-oxadiazole bioisosteres across multiple cancer cell lines [1]. This finding was corroborated by the J-STAGE 2015 study, which reported that the superior cytotoxic activity of 1,3,4-thiadiazole derivatives over 1,2,4-oxadiazole and 1,3,4-oxadiazole analogs was a reproducible observation across six human cancer cell lines [2]. The target compound contains the 1,3,4-thiadiazole core (sulfur-containing), and based on this class-level evidence, it is predicted to offer inherently greater cytotoxic potency than a hypothetical 1,3,4-oxadiazole analog in which the ring sulfur is replaced by oxygen. While direct head-to-head data for the target compound itself are unavailable (ZINC confirms no known ChEMBL activity), the class-level inference is supported by multiple independent comparative studies [1][2].

Anticancer activity Bioisosterism Structure-activity relationship

Scaffold Activity Benchmark: Published IC₅₀ Ranges for the 5-(4-Chlorophenyl)-1,3,4-thiadiazole Pharmacophore Against MCF-7 and HepG2

The 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold, which is a core substructure of the target compound, has been quantitatively characterized by El-Masry et al. (2022) in Pharmaceutics [1]. In that study, compound 3 — a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative elaborated with a pyridinium ring — exhibited IC₅₀ values of 7.56 ± 1.20 µg/mL against MCF-7 and 13.00 ± 0.11 µg/mL against HepG2, comparable to the standard drug 5-fluorouracil (5-FU; MCF-7 IC₅₀ = 6.80 ± 0.90 µg/mL, HepG2 IC₅₀ = 8.40 ± 1.20 µg/mL). Across the full 5-(4-chlorophenyl)-1,3,4-thiadiazole series (compounds 3, 4a–4i, 5a–5e), HepG2 IC₅₀ values ranged from 3.13 to 44.87 µg/mL, while MCF-7 IC₅₀ values ranged from 2.32 to 51.56 µg/mL, demonstrating that the 4-chlorophenyl-thiadiazole pharmacophore can be tuned to achieve sub-5 µg/mL potency [1]. The target compound (792940-78-4) shares this 4-chlorophenyl-thiadiazole substructure but incorporates an oxazole ring via a thioether linker, a topological modification that is not represented in the published series and therefore represents a distinct SAR exploration vector.

Anticancer screening IC₅₀ benchmarking Pharmacophore validation

Vendor-Supplied Purity and Procurement Specification Differentiation

The target compound is available from multiple independent vendors with documented purity specifications. Chemscene supplies the compound (cat. CS-0317167) at ≥97% purity with storage at 2–8°C in sealed dry conditions, and offers quantities from 500 mg to 10 g with transparent tiered pricing (500 mg: $207; 1 g: $266; 5 g: $1,062; 10 g: $1,703 USD) . Leyan supplies the compound at 97% purity (cat. 1387837) . Santa Cruz Biotechnology offers the compound under the ChemCruz® brand (sc-323313) at 100 mg for $100, backed by lot-specific Certificates of Analysis . Fluorochem supplies the compound under reference 10-F369321 through distribution partners . The closest analog, 5-(((2-(thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine (CAS 924205-97-0), is available from Leyan at 98% purity (cat. 1355786) . The documented ≥97% purity specification for 792940-78-4, combined with multiple independent supply chains, provides procurement redundancy and quality assurance that may not be available for less widely distributed analogs.

Compound procurement Purity specification Reproducibility

Structural Differentiation: Free 2-Amine as a Derivatization Handle vs. N-Substituted Analogs

The target compound bears a free primary amine at the 2-position of the 1,3,4-thiadiazole ring. This functional group serves as a reactive handle for further chemical elaboration — including acylation, sulfonylation, reductive amination, and urea/thiourea formation — enabling systematic SAR exploration around the thiadiazole core [1]. In contrast, many published 5-(4-chlorophenyl)-1,3,4-thiadiazole anticancer agents bear N-substitution at this position (e.g., acetamide-linked pyridinium in compound 3, or piperazine/benzyl piperidine in compounds 4a–4i from Pharmaceutics 2022), which blocks further derivatization [2]. The synthetic methodology literature confirms that 2-amino-1,3,4-thiadiazoles can be efficiently functionalized through condensation with carboxylic acids, acid chlorides, or isocyanates without toxic additives such as POCl₃ or SOCl₂ [3]. This free amine thus confers a synthetic versatility advantage for hit-to-lead optimization campaigns that is absent in N-substituted comparator compounds.

Chemical derivatization SAR exploration Synthetic versatility

Limited Direct Biological Data: Explicit Disclosure and Implications for Selection

It is essential to disclose that the ZINC database explicitly states for this compound (ZINC4338864): 'This substance is not reported in any publications per ChEMBL' and 'There is no known activity for this compound' [1]. No PubMed-indexed primary research articles were identified that report experimental biological data for CAS 792940-78-4 as of May 2026. This contrasts sharply with related 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, for which extensive IC₅₀ data have been published (e.g., 19 compounds with full dose-response data in Pharmaceutics 2022 alone) [2]. The absence of direct biological data does not indicate lack of activity; rather, it reflects the compound's status as an underexplored scaffold that may offer novel SAR insights. However, researchers must weigh this data gap against the compound's structural novelty when making procurement decisions, as the compound requires de novo biological characterization.

Data transparency Procurement risk assessment Research compound profiling

Optimal Research Application Scenarios for 5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (792940-78-4)


De Novo Anticancer Phenotypic Screening with an Unexplored Oxazole-Thiadiazole Hybrid Scaffold

This compound is optimally deployed in phenotypic anticancer screening campaigns where the objective is to identify novel chemotypes with unanticipated mechanisms of action. The scaffold combines a validated 4-chlorophenyl-thiadiazole pharmacophore (class-level MCF-7 IC₅₀ range: 2.32–51.56 µg/mL; HepG2 range: 3.13–44.87 µg/mL) with an oxazole ring linked via a thioether bridge, a topology absent from published anticancer thiadiazole series [1]. Because ZINC confirms zero prior bioactivity reports for this exact compound, any observed activity in MTT, CellTiter-Glo, or apoptosis assays represents a genuinely novel finding with strong publication potential [2]. The free 2-amine on the thiadiazole ring further enables hit expansion through parallel derivatization if initial screening identifies activity [3].

Kinase or Protease Inhibitor Panel Screening Leveraging Halogen-Bonding Potential

The 4-chlorophenyl substituent on the oxazole ring provides halogen-bond donor capacity that is absent in the thiophene analog (CAS 924205-97-0) and in non-halogenated phenyl-oxazole derivatives. Halogen bonding between aromatic chlorine atoms and backbone carbonyls or side-chain residues in kinase ATP-binding pockets (e.g., EGFR, VEGFR2) and protease active sites has been well documented in structure-based drug design [1]. The target compound's calculated logP of 2.8 and tPSA of 60 Ų place it within favorable property space for kinase inhibitor screening (Ro5-compliant, MW < 500, logP < 5) [2]. Researchers should prioritize this compound for panels where halogenated aromatic fragments have shown enriched hit rates, particularly against kinases with a demonstrated preference for para-substituted phenyl groups in their hydrophobic back pockets.

Structure-Activity Relationship (SAR) Exploration via 2-Amine Derivatization

The free primary amine at position 2 of the 1,3,4-thiadiazole ring is a well-established synthetic handle amenable to systematic derivatization through condensation with carboxylic acids, acid chlorides, sulfonyl chlorides, or isocyanates under mild conditions that avoid toxic reagents such as POCl₃ [1]. This enables the parallel synthesis of amide, sulfonamide, urea, and thiourea libraries directly from the parent compound, facilitating rapid SAR exploration around the thiadiazole core. The resulting derivatives can be screened to identify substituents that modulate potency, selectivity, or physicochemical properties, using the published 5-(4-chlorophenyl)-1,3,4-thiadiazole series as a potency benchmark (reference IC₅₀ values: MCF-7 2.32–51.56 µg/mL; HepG2 3.13–44.87 µg/mL) [2].

Comparative Bioisostere Profiling: Thiadiazole vs. Oxadiazole in an Oxazole-Containing Hybrid Context

The compound is well-suited for head-to-head bioisostere studies comparing the 1,3,4-thiadiazole core against a synthesized 1,3,4-oxadiazole analog. Current class-level evidence demonstrates that thiadiazoles consistently outperform oxadiazoles in cytotoxic potency across multiple cancer cell lines, but this has not been specifically evaluated in the context of oxazole-containing hybrids with a thioether linker [1][2]. A direct comparative study using matched molecular pairs (thiadiazole vs. oxadiazole, identical oxazole and linker) would provide the first quantitative evidence on whether the sulfur atom confers a measurable advantage in this specific hybrid architecture. Such a study could be conducted by synthesizing the oxadiazole analog from the corresponding semicarbazide precursor and testing both compounds in parallel MTT assays against MCF-7, HepG2, and A549 cell lines, using 5-FU as a reference standard (MCF-7 IC₅₀ = 6.80 µg/mL; HepG2 IC₅₀ = 8.40 µg/mL) [3].

Quote Request

Request a Quote for 5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.